13-fluoro-5-[3-(tetrazol-1-yl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
13-fluoro-5-[3-(tetrazol-1-yl)benzoyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that features a unique combination of fluorine, tetrazole, and triazatricyclo structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-fluoro-5-[3-(tetrazol-1-yl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting with the preparation of the tetrazole ring and the triazatricyclo core. Common synthetic routes include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of azides with nitriles under acidic or basic conditions.
Construction of the Triazatricyclo Core: This involves the cyclization of appropriate precursors, often using transition metal catalysts.
Coupling Reactions: The final step involves coupling the tetrazole and triazatricyclo intermediates, typically using reagents like coupling agents or catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
13-fluoro-5-[3-(tetrazol-1-yl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 13-fluoro-5-[3-(tetrazol-1-yl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its tetrazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit antibacterial, antifungal, or anticancer activities, making it a promising candidate for drug discovery.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 13-fluoro-5-[3-(tetrazol-1-yl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The fluorine atom may enhance the compound’s binding affinity and stability, while the triazatricyclo core provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid
- N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides
Uniqueness
Compared to similar compounds, 13-fluoro-5-[3-(tetrazol-1-yl)benzoyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one stands out due to its unique triazatricyclo structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
13-fluoro-5-[3-(tetrazol-1-yl)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN7O2/c20-13-4-5-17-22-16-6-7-25(10-15(16)19(29)26(17)9-13)18(28)12-2-1-3-14(8-12)27-11-21-23-24-27/h1-5,8-9,11H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREWHMKHNQWYGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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